molecular formula C8H8BrN3 B1351177 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 499770-76-2

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1351177
CAS No.: 499770-76-2
M. Wt: 226.07 g/mol
InChI Key: OSUZHHPMRAIJDY-UHFFFAOYSA-N
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Description

5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole. One common method is to react 1-methyl-1H-benzo[d][1,2,3]triazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 5-position, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed:

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Reduction Products: Methyl derivatives of the triazole ring.

Scientific Research Applications

Chemistry: 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted triazoles, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: Triazole derivatives, including those synthesized from this compound, have shown potential as antifungal, antibacterial, and anticancer agents. The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .

Industry: In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the production of polymers and dyes. The bromomethyl group in this compound allows for further functionalization, making it useful in the synthesis of specialty chemicals .

Comparison with Similar Compounds

    1-methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    5-(chloromethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: Similar in structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.

    5-(hydroxymethyl)-1-methyl-1H-benzo[d][1,2,3]triazole: Contains a hydroxymethyl group, making it more hydrophilic and capable of forming hydrogen bonds.

Uniqueness: The presence of the bromomethyl group in 5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole makes it particularly reactive in nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives. This reactivity, combined with the stability of the triazole ring, makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

5-(bromomethyl)-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-8-3-2-6(5-9)4-7(8)10-11-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUZHHPMRAIJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CBr)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383661
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-76-2
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1-methyl-1H-benzotriazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(bromomethyl)-1-methyl-1H-1,2,3-benzotriazole
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Synthesis routes and methods

Procedure details

Phosphorus tribromide (0.230 ml, 2.45 mmol) is added to a stirred solution of (1-methyl-1H-1,2,3-benzotriazole-5-yl)methanol (0.4 g, 2.45 mmol) in diethyl ether (25 ml) under an inert atmosphere of Argon. After stirring overnight at room temperature, the reaction mixture is diluted with water (5 ml) and stirred vigorously for 10 minutes. The organic portion is separated, washed with water (2×5 ml), brine (2×5 ml) and concentrated in vacuo to yield the titled product which is used crude in the next step. (MH+ 226).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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